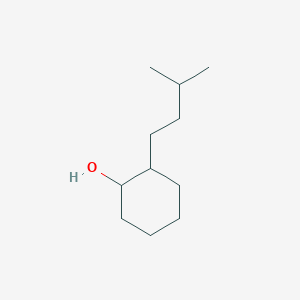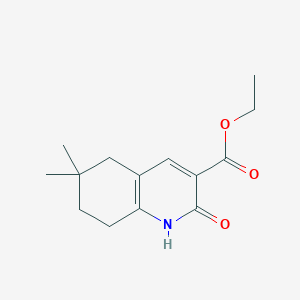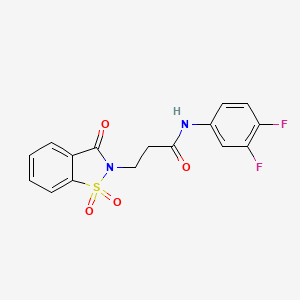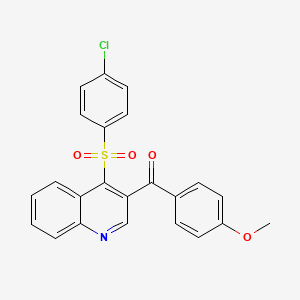
1-(3-Methanesulfonylazocan-1-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methanesulfonylazocan-1-yl)prop-2-en-1-one is an organic compound that belongs to the class of prop-2-en-1-one derivatives
准备方法
The synthesis of 1-(3-Methanesulfonylazocan-1-yl)prop-2-en-1-one typically involves several steps. One common synthetic route includes the following steps:
Nucleophilic Substitution: This step involves the reaction of a suitable nucleophile with a precursor compound to introduce the methanesulfonyl group.
Vilsmeier-Haack Formylation: This reaction introduces the formyl group into the molecule.
Claisen-Schmidt Condensation: This step involves the condensation of the formylated intermediate with an appropriate ketone to form the prop-2-en-1-one structure.
Demethylation: This final step removes any protecting groups to yield the desired compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
1-(3-Methanesulfonylazocan-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
1-(3-Methanesulfonylazocan-1-yl)prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-tubercular agent due to its ability to inhibit the growth of Mycobacterium tuberculosis.
Materials Science: It is used in the study of mechanical properties of single crystals, including elastic constants, shear modulus, and bulk modulus.
Nonlinear Optics: The compound’s electronic and optical properties make it a candidate for applications in optoelectronic devices.
作用机制
The mechanism of action of 1-(3-Methanesulfonylazocan-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit enzymes or proteins essential for the survival of pathogens. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
相似化合物的比较
1-(3-Methanesulfonylazocan-1-yl)prop-2-en-1-one can be compared with other similar compounds, such as:
(2E,2ʹE)-3,3ʹ-(1,4-Phenylene)bis(1-(4-fluorophenyl)-prop-2-en-1-one): Known for its mechanical properties in single crystal studies.
(E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one: Studied for its potential in medicinal chemistry.
(E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one: Another compound with applications in materials science.
These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical properties and applications.
属性
IUPAC Name |
1-(3-methylsulfonylazocan-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3S/c1-3-11(13)12-8-6-4-5-7-10(9-12)16(2,14)15/h3,10H,1,4-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWJRFPCOMMQDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCCCCN(C1)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-(ethanesulfonyl)phenyl]-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide](/img/structure/B2671183.png)



![2-({1-[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid](/img/structure/B2671190.png)
![(1R,2R)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-2-naphthalen-2-ylcyclopropane-1-carboxamide](/img/structure/B2671192.png)

![5-chloro-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2671195.png)

![2-Chloro-1-[4-(1H-1,2,4-triazol-5-ylsulfonyl)piperazin-1-yl]propan-1-one](/img/structure/B2671198.png)




